

Methyl 3-cyanobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-cyanobenzoate

Cat. No.: B045429

[Get Quote](#)

Introduction

Methyl 3-cyanobenzoate is a bifunctional aromatic compound that has emerged as a cornerstone intermediate in modern organic synthesis. Characterized by the presence of both a methyl ester and a nitrile group positioned meta to each other on a benzene ring, this molecule offers a unique combination of stability and reactivity. Its structure allows for selective chemical transformations, making it an exceptionally versatile building block for constructing complex molecular architectures.

Identified by its CAS Number 13531-48-1, this compound is also known as Methyl m-cyanobenzoate or 3-(Methoxycarbonyl)benzonitrile.^{[1][2][3][4][5]} While stable under standard conditions, its true value lies in the orthogonal reactivity of its functional groups, which can be addressed independently to build sophisticated target molecules. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical research and development.^[1] A notable application is its use as a key starting material in the synthesis of Ataluren, a therapeutic agent for managing genetic disorders like Duchenne muscular dystrophy.^{[1][6]}

Physicochemical and Structural Properties

A precise understanding of the physical and chemical properties of **Methyl 3-cyanobenzoate** is fundamental for its effective use in experimental design. The compound is a white crystalline solid at room temperature, with solubility in common organic solvents like chloroform and methanol.^{[2][7]}

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	13531-48-1	[1][2][4][7][8]
Molecular Formula	C ₉ H ₇ NO ₂	[1][2][3][7][9]
Molecular Weight	161.16 g/mol	[2][7][8][9][10]
Appearance	White to Off-White Crystalline Solid/Powder	[1][2][7][9]
Melting Point	57-63 °C	[2][7][8][9][10]
Boiling Point	267.2 °C at 760 mmHg	[2][7][8][10]
Density	1.18 g/cm ³	[2][7]
Flash Point	120 °C	[2][7]
Solubility	Slightly soluble in Chloroform and Methanol	[2][7]

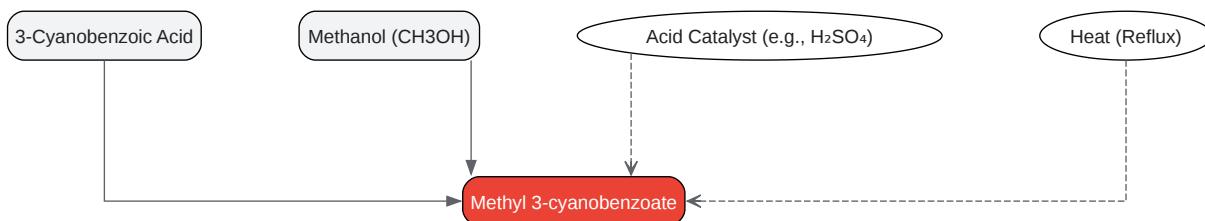
Table 2: Structural and Spectroscopic Identifiers

Identifier	Value	Source(s)
InChI Key	XPBHWMSMZTSSEJE-UHFFFAOYSA-N	[3][8][11]
Canonical SMILES	COC(=O)C1=CC(=CC=C1)C#N	[11]
IUPAC Name	methyl 3-cyanobenzoate	[11]

Spectroscopic Characterization

Structural verification is paramount for ensuring reaction integrity. **Methyl 3-cyanobenzoate** presents a distinct spectroscopic profile amenable to standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons and a sharp singlet for the methyl ester protons. The aromatic region (typically δ 7.5-8.5 ppm) will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methyl protons (-OCH₃) will appear as a singlet around δ 3.9 ppm.
- ^{13}C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the ester (~165 ppm), the nitrile carbon (~118 ppm), and the aromatic carbons, including the two quaternary carbons attached to the functional groups.[11][12]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N (nitrile) stretch. Another strong absorption will appear around 1720 cm⁻¹ due to the C=O (ester) carbonyl stretch. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at an m/z of 161, corresponding to the molecular weight of the compound.[13] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 130 and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 102.

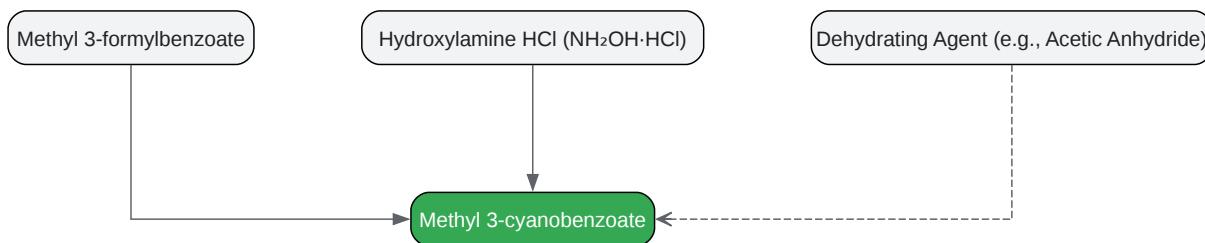
Synthesis and Manufacturing Protocols

Methyl 3-cyanobenzoate can be synthesized via several reliable routes. The choice of method often depends on the scale, available starting materials, and desired purity.

Method 1: Esterification of 3-Cyanobenzoic Acid

This is a classic and straightforward approach, ideal for laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of 3-cyanobenzoic acid with methanol.

[Click to download full resolution via product page](#)

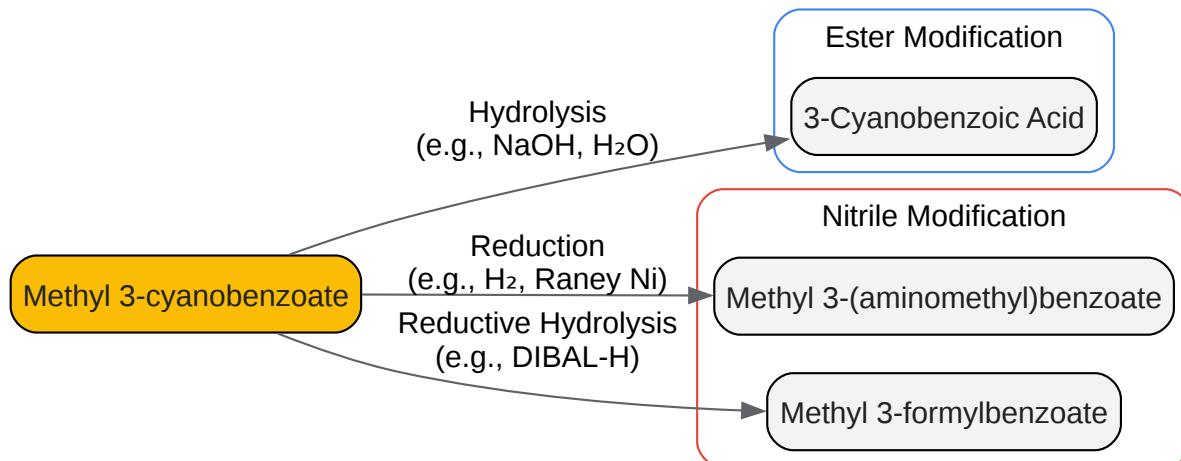

Caption: Synthesis via Fischer esterification.

Protocol: Fischer Esterification

- Setup: To a round-bottom flask equipped with a reflux condenser, add 3-cyanobenzoic acid (1.0 eq).
- Reagents: Add an excess of methanol (e.g., 20-30 eq), which serves as both reactant and solvent.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Method 2: One-Pot Oximation-Dehydration

A greener and often higher-yielding industrial process starts from methyl 3-formylbenzoate.[\[14\]](#) This method involves a one-pot reaction where an oxime is formed and subsequently dehydrated to the nitrile.


[Click to download full resolution via product page](#)

Caption: Green synthesis from methyl 3-formylbenzoate.

This process is valued for its efficiency, with reported yields exceeding 95% under optimized conditions.[\[14\]](#) The use of acetic anhydride as a dehydrating agent at elevated temperatures (130-140°C) is a key parameter for driving the reaction to completion.[\[14\]](#)

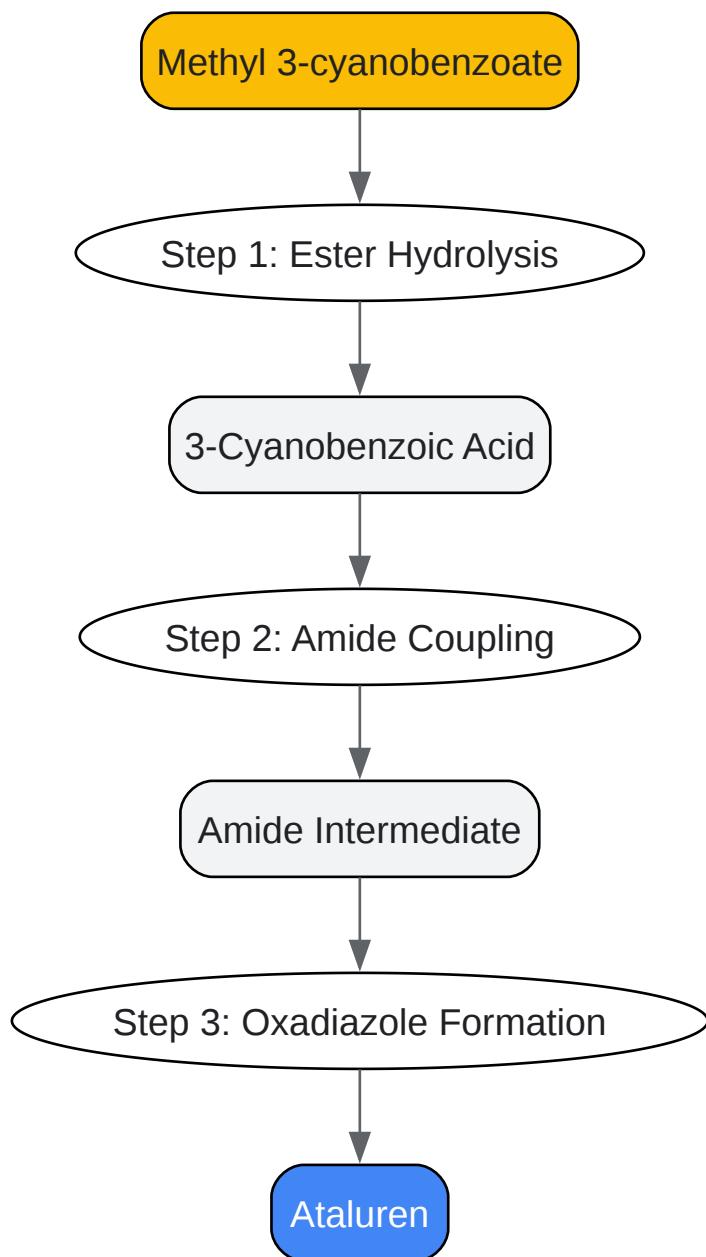
Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 3-cyanobenzoate** stems from the distinct reactivity of its ester and nitrile functionalities. This allows for a modular approach to synthesis, where one group can be modified while the other remains intact or is protected.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **Methyl 3-cyanobenzoate**.

- Ester Hydrolysis: The methyl ester can be easily saponified under basic conditions (e.g., NaOH or KOH in aqueous methanol) to yield 3-cyanobenzoic acid. This unmasks a carboxylic acid group for further functionalization, such as amide bond formation, without affecting the nitrile.
- Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (H₂ over Raney Nickel or Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a basic nitrogen center.
- Nitrile Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under strong acidic or basic conditions, typically requiring harsher conditions than ester hydrolysis. This provides an alternative route to the di-acid or amide-acid derivatives.


Applications in Research and Drug Development

Methyl 3-cyanobenzoate is a widely utilized building block in the synthesis of pharmaceuticals, agrochemicals, and materials.^{[9][15]} Its bifunctional nature makes it an ideal scaffold for introducing key pharmacophores.

Case Study: Synthesis of Ataluren

The most prominent application of **Methyl 3-cyanobenzoate** in drug development is its role as a key intermediate in the synthesis of Ataluren (formerly PTC124).^[1] Ataluren is an orally administered drug designed to treat nonsense mutations in genetic diseases like Duchenne muscular dystrophy and cystic fibrosis.

The synthesis leverages the reactivity of both the ester and nitrile groups of **Methyl 3-cyanobenzoate** in a multi-step sequence.

[Click to download full resolution via product page](#)

Caption: Role of **Methyl 3-cyanobenzoate** in Ataluren synthesis.

In this pathway, the ester group is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with an appropriate amine partner. The nitrile group is subsequently used as a precursor to construct the 1,2,4-oxadiazole ring, which is a core structural feature of Ataluren.

Other Industrial Applications

- Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides.[9]
- Material Science: The compound is used in the formulation of specialty polymers and UV-curing materials, where it can enhance thermal stability and durability.[9][15] It can also act as a component in UV absorbers.[15]
- Specialty Chemicals: Its stability and reactivity make it valuable in the synthesis of dyes and other fine chemicals.[9]

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 3-cyanobenzoate** must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[16]

Table 3: Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Warning	[8][16]
Pictograms	GHS07 (Exclamation Mark)	[8]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[8][11][16]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[7][8][17][18]

Handling and Storage Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][19]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[16][19]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][16] Room temperature storage is generally acceptable.[2][8]

Conclusion

Methyl 3-cyanobenzoate is far more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable physicochemical properties, well-defined spectroscopic signature, and, most importantly, the orthogonal reactivity of its ester and nitrile groups provide chemists with a reliable and versatile platform for synthesis. From the creation of life-changing pharmaceuticals like Ataluren to the development of advanced materials, the utility of this compound is both broad and deep. For researchers in drug discovery and process development, a thorough understanding of this building block is not just beneficial—it is essential for unlocking new synthetic possibilities and accelerating innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]
- 2. Methyl 3-cyanobenzoate | lookchem [lookchem.com]
- 3. Methyl 3-cyanobenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 3-cyanobenzoate | CymitQuimica [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. Methyl 3 Cyanobenzoate Manufacturer, Supplier from Mumbai [tylonpharma.in]
- 7. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methyl 3-cyanobenzoate CAS#: 13531-48-1 [m.chemicalbook.com]
- 11. Benzoic acid, 3-cyano-, methyl ester | C9H7NO2 | CID 83554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Benzoic acid, 4-cyano-, methyl ester [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. aksci.com [aksci.com]
- 19. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Methyl 3-cyanobenzoate: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045429#what-is-methyl-3-cyanobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com